molecular formula C17H17FN2O B2572012 3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile CAS No. 1539224-83-3

3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile

Cat. No.: B2572012
CAS No.: 1539224-83-3
M. Wt: 284.334
InChI Key: KBDJUFNDKYSKIY-UHFFFAOYSA-N
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Description

3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile is a synthetic organic compound with a complex structure It is characterized by the presence of a fluoro group, a benzonitrile moiety, and an aminoethyl linkage to a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.

    Fluorination: Introduction of the fluoro group is achieved through electrophilic fluorination using reagents such as Selectfluor.

    Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.

    Amination: The final step involves the formation of the aminoethyl linkage through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the aminoethyl linkage allows for hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-({[2-(4-methylphenoxy)ethyl]amino}methyl)benzonitrile
  • 3-Fluoro-5-({[2-(2-methylphenoxy)ethyl]amino}methyl)benzonitrile
  • 3-Fluoro-5-({[2-(3-chlorophenoxy)ethyl]amino}methyl)benzonitrile

Uniqueness

3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile is unique due to the specific positioning of the fluoro and methylphenoxy groups, which confer distinct chemical and biological properties. This compound’s structure allows for selective interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-13-3-2-4-17(7-13)21-6-5-20-12-15-8-14(11-19)9-16(18)10-15/h2-4,7-10,20H,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDJUFNDKYSKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNCC2=CC(=CC(=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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